Cas no 35040-69-8 (methyl 2,2-dimethyl-3-sulfanylpropanoate)

methyl 2,2-dimethyl-3-sulfanylpropanoate 化学的及び物理的性質
名前と識別子
-
- methyl 2,2-dimethyl-3-sulfanylpropanoate
- methyl 2,2-dimethyl-3-mercaptopropanoate
-
- MDL: MFCD23731827
- インチ: 1S/C6H12O2S/c1-6(2,4-9)5(7)8-3/h9H,4H2,1-3H3
- InChIKey: IRUDOFZPRBTTQY-UHFFFAOYSA-N
- SMILES: S([H])C([H])([H])C(C(=O)OC([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]
計算された属性
- 精确分子量: 148.05580079 g/mol
- 同位素质量: 148.05580079 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 9
- 回転可能化学結合数: 3
- 複雑さ: 110
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 27.3
- XLogP3: 1.3
- 分子量: 148.23
methyl 2,2-dimethyl-3-sulfanylpropanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-322547-0.1g |
methyl 2,2-dimethyl-3-sulfanylpropanoate |
35040-69-8 | 95% | 0.1g |
$152.0 | 2023-09-04 | |
TRC | M337110-100mg |
methyl 2,2-dimethyl-3-sulfanylpropanoate |
35040-69-8 | 100mg |
$ 230.00 | 2022-06-03 | ||
TRC | M337110-50mg |
methyl 2,2-dimethyl-3-sulfanylpropanoate |
35040-69-8 | 50mg |
$ 160.00 | 2022-06-03 | ||
Enamine | EN300-322547-10.0g |
methyl 2,2-dimethyl-3-sulfanylpropanoate |
35040-69-8 | 95% | 10.0g |
$2269.0 | 2023-02-24 | |
1PlusChem | 1P01BY8I-2.5g |
methyl 2,2-dimethyl-3-sulfanylpropanoate |
35040-69-8 | 95% | 2.5g |
$1340.00 | 2023-12-17 | |
Enamine | EN300-322547-1.0g |
methyl 2,2-dimethyl-3-sulfanylpropanoate |
35040-69-8 | 95% | 1g |
$0.0 | 2023-06-07 | |
Enamine | EN300-322547-2.5g |
methyl 2,2-dimethyl-3-sulfanylpropanoate |
35040-69-8 | 95% | 2.5g |
$1034.0 | 2023-09-04 | |
Enamine | EN300-322547-0.05g |
methyl 2,2-dimethyl-3-sulfanylpropanoate |
35040-69-8 | 95% | 0.05g |
$101.0 | 2023-09-04 | |
Enamine | EN300-322547-5.0g |
methyl 2,2-dimethyl-3-sulfanylpropanoate |
35040-69-8 | 95% | 5.0g |
$1530.0 | 2023-02-24 | |
Enamine | EN300-322547-10g |
methyl 2,2-dimethyl-3-sulfanylpropanoate |
35040-69-8 | 95% | 10g |
$2269.0 | 2023-09-04 |
methyl 2,2-dimethyl-3-sulfanylpropanoate 関連文献
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
methyl 2,2-dimethyl-3-sulfanylpropanoateに関する追加情報
Recent Advances in the Study of Methyl 2,2-Dimethyl-3-Sulfanylpropanoate (CAS: 35040-69-8) and Its Applications in Chemical Biology and Pharmaceutical Research
Methyl 2,2-dimethyl-3-sulfanylpropanoate (CAS: 35040-69-8) is a sulfur-containing organic compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its unique thiol functional group and ester moiety, has been explored for its role in drug design, flavor and fragrance chemistry, and as a building block for more complex molecules. Recent studies have focused on its synthesis, reactivity, and biological activities, providing new insights into its utility in various scientific and industrial contexts.
One of the key areas of research involving methyl 2,2-dimethyl-3-sulfanylpropanoate is its application in the synthesis of bioactive molecules. A 2023 study published in the *Journal of Medicinal Chemistry* demonstrated its use as a precursor in the development of novel cysteine protease inhibitors. The thiol group in the compound was found to interact selectively with the active sites of these enzymes, offering a promising avenue for the treatment of parasitic infections and certain cancers. The study highlighted the compound's versatility and its potential to be modified for enhanced pharmacological properties.
In addition to its medicinal applications, methyl 2,2-dimethyl-3-sulfanylpropanoate has been investigated for its role in flavor and fragrance industries. Research published in *Flavour and Fragrance Journal* in 2022 revealed that this compound contributes to the characteristic aroma of certain fruits and fermented products. Its sulfur-containing structure imparts a distinctive savory note, making it a valuable ingredient in the formulation of natural and synthetic flavors. The study also explored its stability under various processing conditions, which is critical for its industrial use.
Another significant advancement is the development of greener synthetic routes for methyl 2,2-dimethyl-3-sulfanylpropanoate. A 2023 paper in *Green Chemistry* described an eco-friendly enzymatic synthesis method that reduces the reliance on hazardous reagents and minimizes waste production. This approach not only aligns with the principles of sustainable chemistry but also improves the scalability of the compound's production, making it more accessible for research and commercial applications.
Looking ahead, the potential of methyl 2,2-dimethyl-3-sulfanylpropanoate in drug delivery systems is being explored. Preliminary studies suggest that its thiol group can be utilized to conjugate with nanoparticles or polymers, enabling targeted delivery of therapeutic agents. This could revolutionize treatments for diseases requiring precise drug localization, such as tumors or inflammatory conditions. Further research is needed to optimize these systems and evaluate their efficacy in vivo.
In conclusion, methyl 2,2-dimethyl-3-sulfanylpropanoate (CAS: 35040-69-8) represents a versatile and valuable compound in chemical biology and pharmaceutical research. Its diverse applications—from drug development to flavor chemistry—highlight its importance in both academic and industrial settings. Continued exploration of its properties and potential uses will undoubtedly yield further innovations, solidifying its role as a key player in the field.
35040-69-8 (methyl 2,2-dimethyl-3-sulfanylpropanoate) Related Products
- 2089300-62-7(ethyl 2-amino-1,2,4triazolo1,5-apyridine-7-carboxylate)
- 1806570-79-5(2-Fluoro-5-(2-oxopropyl)mandelic acid)
- 68120-34-3(2-bromo-4-(chloromethyl)-1-methylbenzene)
- 852155-50-1(N-(2-methoxyphenyl)-3,4-dimethyl-N-(2-oxopyrrolidin-1-yl)methylbenzamide)
- 2167013-26-3(1-(tert-butylsulfamoyl)cyclobutane-1-carboxylic acid)
- 345958-22-7(DI-FMOC-3,4-DIAMINOBENZOIC ACID)
- 151692-56-7(1,3-Benzodioxole-5-carboxaldehyde, 6-ethynyl-)
- 1021209-25-5(N-(3-Fluorophenyl)-3,4-dihydro-4-oxo-3-(phenylmethyl)-5H-pyrimido[5,4-b]indole-5-acetamide)
- 1529147-63-4(Piperidine, 3-(4-methoxyphenyl)-4-methyl-)
- 2336808-88-7(tert-butyl N-[3-(4-hydroxypiperidine-1-carbonyl)phenyl]carbamate)




